3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide
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Overview
Description
“3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide” is a synthetic organic compound that features a combination of imidazole, pyrazole, and fluorobenzyl groups. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the propyl chain: The propyl chain can be attached to the imidazole ring via alkylation reactions.
Synthesis of the pyrazole ring: The pyrazole ring can be formed through condensation reactions involving hydrazines and 1,3-diketones.
Attachment of fluorobenzyl groups: The fluorobenzyl groups can be introduced via nucleophilic substitution reactions.
Final coupling: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole or pyrazole rings.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the fluorobenzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like sodium hydride (NaH) or halogenated compounds could facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be explored for its potential as an enzyme inhibitor or receptor modulator, given the presence of imidazole and pyrazole rings.
Medicine
Medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of “3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide” would depend on its specific biological target. Generally, compounds with imidazole and pyrazole rings can interact with enzymes or receptors, modulating their activity through binding interactions. The fluorobenzyl groups might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-imidazol-1-yl)propyl)-1H-pyrazole-4-carboxamide
- 1-(4-fluorobenzyl)-3-(4-fluorobenzyl)oxy-1H-pyrazole-4-carboxamide
Uniqueness
The uniqueness of “3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide” lies in its specific combination of functional groups, which may confer distinct biological activities or chemical properties compared to similar compounds.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N5O2/c25-20-6-2-18(3-7-20)14-31-15-22(23(32)28-10-1-12-30-13-11-27-17-30)24(29-31)33-16-19-4-8-21(26)9-5-19/h2-9,11,13,15,17H,1,10,12,14,16H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTBSIYFGOOJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)OCC3=CC=C(C=C3)F)C(=O)NCCCN4C=CN=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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